molecular formula C6H14N2O B11822557 (3S,4R)-4-(aminomethyl)piperidin-3-ol

(3S,4R)-4-(aminomethyl)piperidin-3-ol

Cat. No.: B11822557
M. Wt: 130.19 g/mol
InChI Key: RQEXJRROGBIXMM-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-Aminomethyl-3-hydroxypiperidine: is a piperidine derivative, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: cis-4-Aminomethyl-3-hydroxypiperidine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts such as palladium or platinum.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogens, nucleophiles.

Major Products

Mechanism of Action

The mechanism of action of cis-4-Aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which in turn affects neurological functions .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3S,4R)-4-(aminomethyl)piperidin-3-ol

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1

InChI Key

RQEXJRROGBIXMM-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1CN)O

Canonical SMILES

C1CNCC(C1CN)O

Origin of Product

United States

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